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Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-303141, a

potent ATP-citrate lyase (ACL) inhibitor, in the context of metabolic research using the db/db

mouse model of type 2 diabetes and obesity. The protocols outlined below are based on

established methodologies from peer-reviewed studies and are intended to guide researchers

in designing and executing experiments to evaluate the therapeutic potential of BMS-303141.

Introduction
The db/db mouse is a widely used model for investigating the pathophysiology of type 2

diabetes, characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance. ATP-

citrate lyase is a key enzyme that links carbohydrate and lipid metabolism by converting citrate

into acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis

of fatty acids and cholesterol. Inhibition of ACL by BMS-303141 has been shown to ameliorate

several metabolic dysregulations associated with diabetes and obesity, particularly those

related to lipid accumulation and inflammation.[1][2][3][4][5]

Effects of BMS-303141 Treatment on Metabolic
Parameters in db/db Mice
Treatment of db/db mice with BMS-303141 has demonstrated significant improvements in

various metabolic and renal parameters. While it did not consistently improve hyperglycemia in
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all studies, its primary effects were centered on reducing lipid accumulation and associated

complications.[1][6]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering BMS-
303141 to db/db mice.

Table 1: Systemic Metabolic Parameters

Parameter
Control (db/db
+ Vehicle)

BMS-303141
Treated
(db/db)

Outcome Reference

Body Weight Increased Reduced
Attenuation of

weight gain
[1][5]

Blood Glucose
Severely

Hyperglycemic

No Significant

Improvement

Did not attenuate

hyperglycemia
[1][5][6]

Serum Lipids Elevated Decreased
Improvement in

hyperlipidemia
[1][2][3][4][5]

Albuminuria Increased Alleviated

Improved

glomerular

filtration

[1][5]

Table 2: Renal Parameters
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Parameter
Control (db/db
+ Vehicle)

BMS-303141
Treated
(db/db)

Outcome Reference

Ectopic Lipid

Accumulation

(Kidney)

Significant

Deposition

Markedly

Decreased

Reduced renal

steatosis
[1][3][4][5]

Tubulointerstitial

Fibrosis
Obvious Fibrosis Reduced Anti-fibrotic effect [1][2][4]

Renal

Inflammation
Increased Attenuated

Anti-

inflammatory

effect

[1][2][4][5]

Glomerular Injury

Glomerular

hypertrophy,

GBM rupture

Attenuated
Protective effect

on glomeruli
[1]

Table 3: Gene and Protein Expression in Renal Tissue
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Molecule
Control (db/db
+ Vehicle)

BMS-303141
Treated
(db/db)

Outcome Reference

ACL (ATP-citrate

lyase)
Upregulated

Reduced

Expression

Downregulation

of target enzyme
[1][3][4]

ACC (Acetyl-CoA

Carboxylase)
Upregulated

Reduced

Expression

Inhibition of

lipogenesis
[1][2][3][4][5]

FAS (Fatty Acid

Synthase)
Upregulated

Reduced

Expression

Inhibition of

lipogenesis
[1][2][3][4][5]

HMGCR (HMG-

CoA Reductase)
Upregulated

Reduced

Expression

Inhibition of

cholesterol

synthesis

[1][2][3][4][5]

α-SMA, Collagen

I, TGF-β1,

Fibronectin

Upregulated
Reversed to near

normal levels

Reduction in pro-

fibrotic markers
[1]

E-cadherin Downregulated
Increased

Expression

Restoration of

epithelial marker
[1]

Signaling Pathways and Mechanisms of Action
BMS-303141 primarily exerts its effects by inhibiting ATP-citrate lyase, leading to a reduction in

the cytoplasmic pool of acetyl-CoA. This has several downstream consequences:

Inhibition of Lipogenesis: Reduced acetyl-CoA availability limits the synthesis of fatty acids

and cholesterol, thereby mitigating ectopic lipid accumulation in tissues like the kidney.[1][2]

[3][4]

Modulation of Gene Expression: The decrease in acetyl-CoA, a substrate for histone

acetylation, may lead to epigenetic changes that downregulate the expression of lipogenic

and fibrogenic genes.[1]

Anti-inflammatory Effects: By reducing lipid accumulation, BMS-303141 can decrease the

recruitment of inflammatory cytokines and macrophage infiltration.[1][5]
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Impact on Gluconeogenesis: BMS-303141 has been shown to attenuate alanine- and

glutamine-induced hyperglycemia, suggesting a role in regulating hepatic gluconeogenesis.

[6]
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Caption: Mechanism of action of BMS-303141 in inhibiting lipogenesis and fibrosis.

Experimental Protocols
The following are detailed protocols for conducting studies with BMS-303141 in db/db mice.

Animal Model and Drug Administration
Animal Strain: Male db/db mice and their lean db/m littermates as controls.
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Age: Typically, experiments are initiated in 12-week-old mice, a stage where the diabetic

phenotype is well-established.[1][2]

Housing: Mice should be housed in a temperature-controlled environment with a 12-hour

light/dark cycle and have ad libitum access to standard chow and water.

BMS-303141 Preparation: Dissolve BMS-303141 in a suitable vehicle, such as a solution of

0.5% carboxymethylcellulose.

Administration: Administer BMS-303141 or vehicle intragastrically (oral gavage) daily for a

period of 30 days. A typical dosage used in studies is 10 mg/kg/day.[1] In some studies

exploring its effects on gluconeogenesis, a single oral dose of 2.5 mg/kg has been used.[6]
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Start: 12-week-old
db/db and db/m mice

Acclimatization
(1 week)

Randomly divide into groups:
- db/m + Vehicle
- db/db + Vehicle

- db/db + BMS-303141

Daily Intragastric Administration
(30 days)

Weekly monitoring of:
- Body weight

- Blood glucose

Endpoint (Day 30):
- Euthanasia

- Blood and tissue collection

Biochemical, Histological,
and Molecular Analyses

Click to download full resolution via product page

Caption: General experimental workflow for BMS-303141 treatment in db/db mice.

Biochemical Assays
Blood Collection: Collect blood samples via cardiac puncture or from the tail vein at the end

of the study.

Serum Analysis: Centrifuge blood to separate serum and store at -80°C. Analyze for:
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Blood glucose

Serum lipids (total cholesterol, triglycerides, free fatty acids)

Renal function markers (e.g., blood urea nitrogen, creatinine)

Urine Analysis: Collect 24-hour urine samples using metabolic cages to measure urinary

albumin and creatinine levels.

Histological Analysis
Tissue Preparation: Perfuse animals with PBS and fix kidneys in 4% paraformaldehyde.

Embed tissues in paraffin or OCT compound.

Staining:

Hematoxylin and Eosin (H&E): For general morphology and assessment of renal injury.

Periodic acid-Schiff (PAS): To visualize glomerulosclerosis and tubular injury.

Masson's Trichrome: To assess tubulointerstitial fibrosis.[1]

Oil Red O: For visualization of neutral lipid accumulation in frozen kidney sections.[1][3]

Immunohistochemistry/Immunofluorescence: To detect the expression and localization of

proteins of interest (e.g., α-SMA, Collagen I, inflammatory markers).

Molecular Biology Techniques
Western Blotting: To quantify the protein expression levels of ACL, ACC, FAS, HMGCR, and

markers of fibrosis and inflammation in kidney tissue lysates.[1]

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes

involved in lipogenesis, fibrosis, and inflammation.[1]

Lipidomic Analysis: Perform mass spectrometry-based lipidomics on kidney tissue to obtain

a comprehensive profile of lipid species affected by BMS-303141 treatment.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9771989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771989/
https://doaj.org/article/6e9c4f5e30eb4f248730a4dddb8b57a9
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771989/
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771989/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
BMS-303141 presents a promising therapeutic strategy for mitigating obesity-related renal

complications by targeting the key metabolic enzyme ATP-citrate lyase. Its demonstrated

efficacy in reducing renal lipid accumulation, inflammation, and fibrosis in the db/db mouse

model provides a strong rationale for further investigation.[1][2][4] The protocols and data

presented here serve as a valuable resource for researchers aiming to explore the therapeutic

potential of ACL inhibition in the context of diabetic nephropathy and other metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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